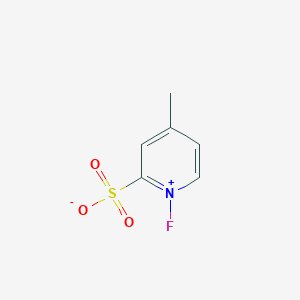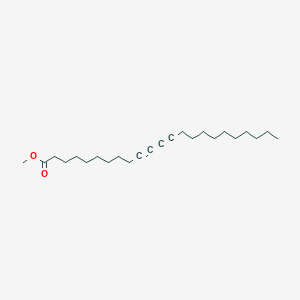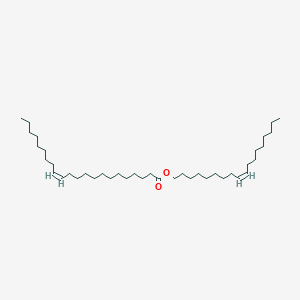
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential as a lead compound for various therapeutic applications. This compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a pyridinyl group at the N-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Méthodes De Préparation
The synthesis of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the coupling of compound 12 with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF. The resulting product is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .
Analyse Des Réactions Chimiques
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of Factor XIa, a target for anticoagulant drug discovery.
Medicine: Its derivatives have been evaluated for their antifungal and insecticidal activities.
Industry: It is used in the development of new pesticides and fungicides.
Mécanisme D'action
The mechanism of action of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade . The binding mode involves hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory potency .
Comparaison Avec Des Composés Similaires
5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds have shown potential as fungicidal and insecticidal agents.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has been studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable lead compound for drug discovery .
Propriétés
Numéro CAS |
130421-48-6 |
|---|---|
Formule moléculaire |
C15H12N4O |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
Clé InChI |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
| 130421-48-6 | |
Synonymes |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


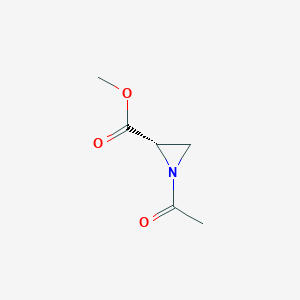
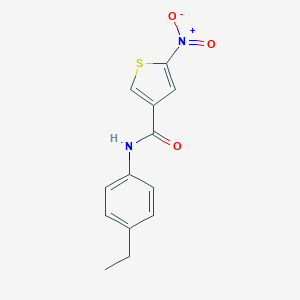
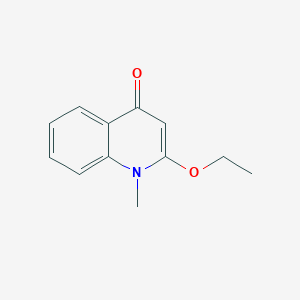
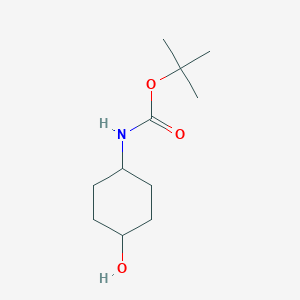
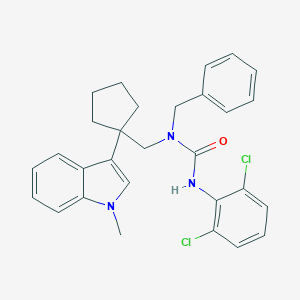
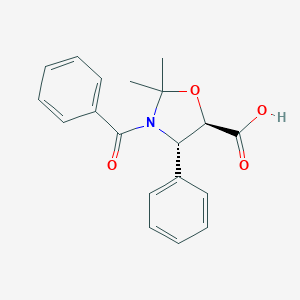
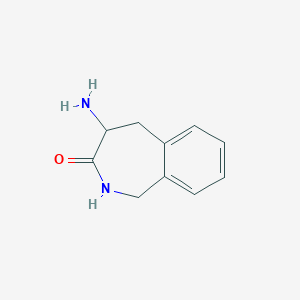
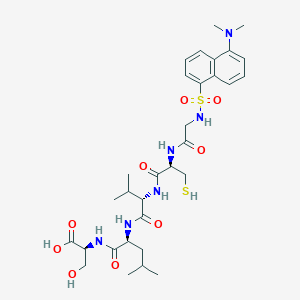
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)

